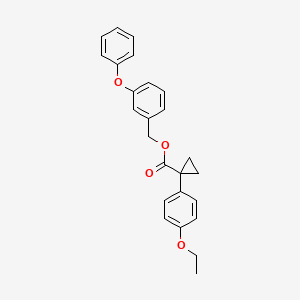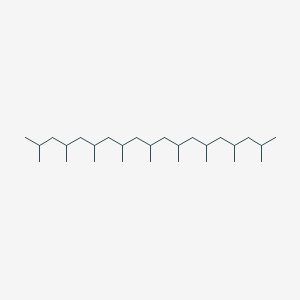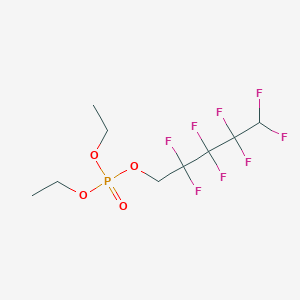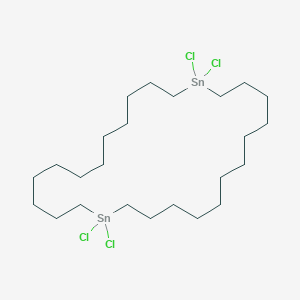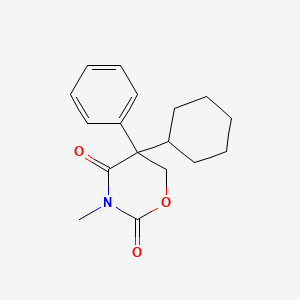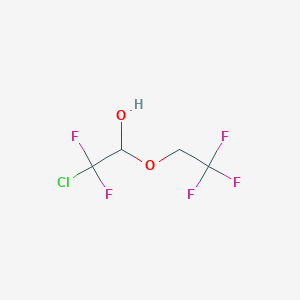
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol is an organic compound characterized by the presence of chlorine, fluorine, and trifluoroethoxy groups
Méthodes De Préparation
The synthesis of 2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,2-trifluoroethanol with a chlorodifluoroethylene derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol include:
1,1-Dichloro-2,2-difluoroethylene: Used as a refrigerant and solvent.
2-Chloro-1,1-difluoroethylene: Known for its use in industrial applications.
1,1,1-Trichloro-2,2-difluoroethane: Utilized in various chemical processes. The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
103813-75-8 |
|---|---|
Formule moléculaire |
C4H4ClF5O2 |
Poids moléculaire |
214.52 g/mol |
Nom IUPAC |
2-chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethanol |
InChI |
InChI=1S/C4H4ClF5O2/c5-4(9,10)2(11)12-1-3(6,7)8/h2,11H,1H2 |
Clé InChI |
SUBASZODHIZVQK-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)OC(C(F)(F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
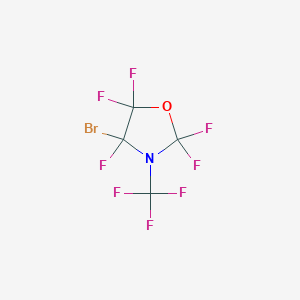
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
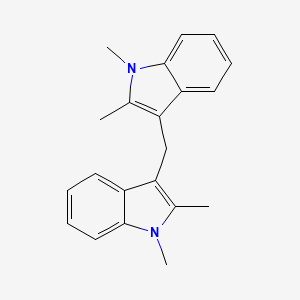

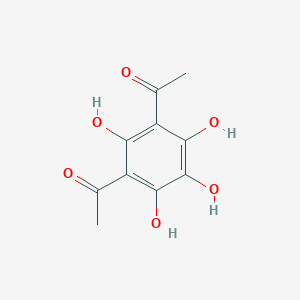
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
